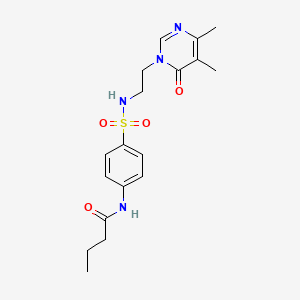
N-(4-(N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(4-(N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a heterocyclic compound that contains a sulfonamido moiety. This structural feature is significant as it is often associated with various biological activities, including antibacterial and antitumor properties. The presence of a pyrimidinyl group suggests that the compound could interact with biological systems through various mechanisms, potentially inhibiting the growth of bacteria or cancer cells.
Synthesis Analysis
The synthesis of related heterocyclic compounds containing a sulfonamido moiety has been explored, with the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate being reacted with active methylene compounds to produce a range of derivatives, including pyran, pyridine, and pyridazine derivatives . Additionally, the reactivity of the precursor hydrazone towards hydrazine derivatives to yield pyrazole and oxazole derivatives has been studied . Another related compound, 2-[N'-2-Pyrimidyl-aminobenzenesulfonamido] ethyl 4-bis(2-chloroethyl) aminophenyl butyrate, was synthesized by reacting chlorambucil with a sulfadiazine derivative, using Schiffs base as a protective group .
Molecular Structure Analysis
Quantum mechanical calculations have been performed on a similar molecule, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, to investigate its electronic structure . The analysis included molecular electrostatic potentials (MEP) and the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO) . The small HOMO-LUMO energy gap indicated that the molecule is chemically reactive, which could be relevant for the compound as well .
Chemical Reactions Analysis
The chemical reactivity of these compounds is significant for their biological activity. The small HOMO-LUMO gap suggests a tendency to engage in chemical reactions, which could be crucial for the interaction with biological targets . The synthesis process often involves the formation of derivatives through reactions with various compounds, which can significantly alter the biological activity of the resulting molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their structure and reactivity. The IR vibrational spectra of a related molecule were assigned using DFT techniques, and the vibrational assignments were compared with experimental values . These properties are essential for understanding how the compound interacts with biological systems and for predicting its behavior in different environments.
Antibacterial and Antitumor Activity
The antibacterial activity of newly synthesized heterocyclic compounds containing a sulfonamido moiety has been evaluated, with some compounds exhibiting high activities . Similarly, the antitumor activity of a related compound was found to be significant, with a therapeutic index twice that of chlorambucil . These findings suggest that this compound could also possess similar biological activities, warranting further investigation.
Scientific Research Applications
Synthesis and Antibacterial Applications
Antibacterial Agents Development : Research has demonstrated the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to use them as antibacterial agents. This involves reacting precursors with active methylene compounds and other reagents to produce derivatives with high antibacterial activity against a variety of bacterial strains (Azab, Youssef, & El-Bordany, 2013).
Anticancer and Anti-inflammatory Research
Anticancer Activity : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showcasing potential in inhibiting cancer cell growth and inflammation. The structural modifications of these derivatives significantly influence their biological activities, providing insights into the development of new therapeutic agents (Rahmouni et al., 2016).
Antimicrobial and Insecticidal Investigations
Evaluation for Antimicrobial Potential : Pyrimidine linked pyrazole heterocyclics have been synthesized and evaluated for their insecticidal and antibacterial potential. These compounds exhibit significant activities against specific insects and microbial strains, suggesting their utility in developing new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).
Fluorescence and Binding Studies
Fluorescence Binding with Bovine Serum Albumin (BSA) : The interaction between novel p-hydroxycinnamic acid amides and BSA has been investigated through fluorescence and UV–vis spectral studies. These interactions offer insights into the binding affinities and potential biological relevance of these compounds (Meng et al., 2012).
Herbicidal Activity and Molecular Docking Studies
Herbicidal Activity Analysis : Pyrimidinylthiobenzoates, targeting acetohydroxyacid synthase (AHAS) as herbicides, have been analyzed through molecular docking and comparative studies. This research provides a foundation for understanding the bioactive conformations of these compounds and their interactions with AHAS, guiding the design of more effective herbicides (He et al., 2007).
properties
IUPAC Name |
N-[4-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethylsulfamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-4-5-17(23)21-15-6-8-16(9-7-15)27(25,26)20-10-11-22-12-19-14(3)13(2)18(22)24/h6-9,12,20H,4-5,10-11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLSNEFNXDREML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=NC(=C(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

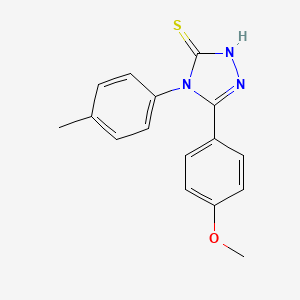
![3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2550775.png)
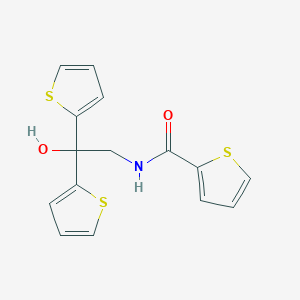
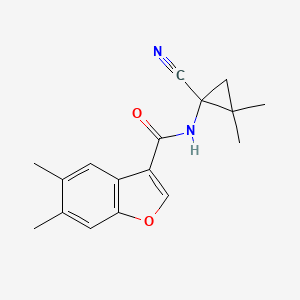
![2-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B2550784.png)
![N-(2,5-dimethoxyphenyl)-4-[4-[(2,5-dimethoxyphenyl)carbamoyl]phenoxy]benzamide](/img/structure/B2550785.png)
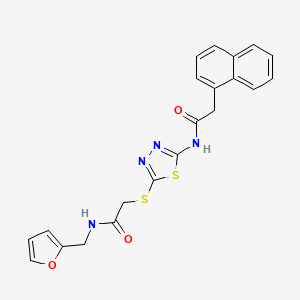
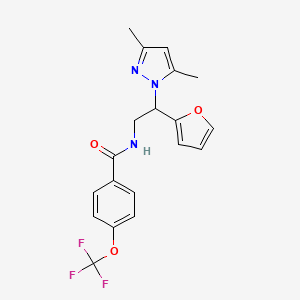
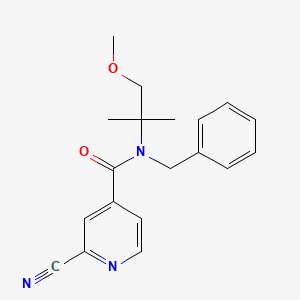

![N1-(4-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2550790.png)
![1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2550791.png)
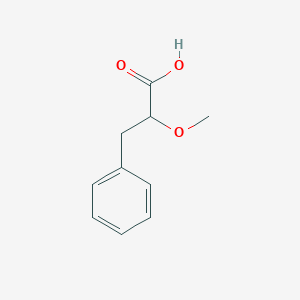
![4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,4-dimethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B2550793.png)